molecular formula C16H18O B13944412 2-Butoxybiphenyl CAS No. 55059-22-8

2-Butoxybiphenyl

Cat. No.: B13944412
CAS No.: 55059-22-8
M. Wt: 226.31 g/mol
InChI Key: GLNIHKRYVBBTKV-UHFFFAOYSA-N
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Description

2-Butoxybiphenyl (CAS 55059-22-8) is an aromatic ether with the molecular formula C16H18O and a molecular weight of 226.32 g/mol . This compound, also known as 1-butoxy-2-phenylbenzene, features a biphenyl core substituted with a butoxy group at the 2-position, which defines its specific chemical properties and research applications . The calculated density is 0.992 g/cm³, with a boiling point of approximately 316.8°C and a flash point of 124.2°C, indicating moderate thermal stability suitable for various experimental conditions . As a research chemical, this compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the development of more complex molecular architectures . Its structural characteristics, including the nonpolar alkyl chain and aromatic systems, make it relevant for materials science research, potentially serving as a precursor for liquid crystal monomers or other advanced materials, analogous to related biphenyl derivatives . Researchers utilize this compound in method development, chemical synthesis, and structure-property relationship studies due to its well-defined aromatic ether functionality. This product is provided as a high-purity material for research purposes only. This compound is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55059-22-8

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-butoxy-2-phenylbenzene

InChI

InChI=1S/C16H18O/c1-2-3-13-17-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3

InChI Key

GLNIHKRYVBBTKV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Butoxybiphenyl and Its Advanced Derivatives

Established Reaction Pathways for 2-Butoxybiphenyl Synthesis

The traditional synthesis of this compound can be approached from two primary retrosynthetic disconnections: forming the biphenyl (B1667301) core first, followed by etherification, or introducing the butoxy group onto a benzene (B151609) ring before forging the biphenyl structure.

Cross-Coupling Strategies for Biphenyl Formation

The creation of the biphenyl C-C bond is a cornerstone of organic synthesis, with several named reactions being applicable. The choice of strategy often depends on the desired substitution pattern and the available starting materials.

Ullmann Reaction : This classic method involves the copper-promoted coupling of two aryl halide molecules. collegedunia.comorganic-chemistry.org To generate a 2-substituted biphenyl, an unsymmetrical coupling is required, which can be achieved by using one reactant in excess. collegedunia.com For instance, the coupling of 2-iodotoluene (B57078) in the presence of a copper-bronze alloy is a typical example of forming a substituted biphenyl. collegedunia.com The reaction generally requires high temperatures, often in polar, high-boiling solvents like dimethylformamide (DMF). collegedunia.com

Suzuki-Miyaura Coupling : A more modern and widely used method is the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. rsc.orgarabjchem.org The synthesis of the this compound core could be achieved by coupling phenylboronic acid with 1-bromo-2-butoxybenzene (B1288241) or by coupling 2-butoxyphenylboronic acid with bromobenzene (B47551). The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. arabjchem.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields. rsc.org

Other Cross-Coupling Reactions : Methods like the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) also provide effective pathways to unsymmetrical biphenyls under palladium or nickel catalysis. rsc.org

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling to form functionalized biphenyls.

Aryl HalideCoupling PartnerCatalystLigandBaseSolventYield (%)
1-Iodo-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃MeOH/H₂OGood
2-Iodo-4-nitrofluorobenzenePhenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane81
TetrafluoroiodobenzeneTrifluoroboronic acidPd₂(dba)₃SPhosNa₂CO₃THF/Toluene/H₂OHigh
Bromobenzenes3,4,5-Trimethoxyphenylboronic acidPd(OAc)₂---K₂CO₃DMF68-92

Data compiled from research on Suzuki-Miyaura reactions for various biphenyl derivatives. rsc.orgarabjchem.orgresearchgate.net

Etherification Techniques for Butoxy Group Introduction

The most direct route to this compound involves the etherification of 2-phenylphenol (B1666276). This precursor is commercially available and provides a straightforward scaffold for introducing the butoxy group. sigmaaldrich.comatamanchemicals.com

Williamson Ether Synthesis : This is a classical Sₙ2 reaction where the sodium salt of 2-phenylphenol (2-phenylphenoxide), formed by reacting the phenol (B47542) with a strong base like sodium hydride, acts as a nucleophile to attack an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane.

Ullmann Condensation : A variation of the Ullmann reaction, this copper-catalyzed method couples an aryl halide with an alcohol or phenol. wikipedia.orgnih.gov In the context of this compound, it would typically involve reacting 2-halobiphenyl with sodium butoxide or 2-phenylphenol with a butyl halide in the presence of a copper catalyst. wikipedia.org Traditional Ullmann condensations often require harsh conditions, including high temperatures (frequently over 200°C) and polar solvents. wikipedia.org

Buchwald-Hartwig Etherification : A significant advancement in C-O bond formation, this palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl ethers under much milder conditions than the Ullmann condensation. wikipedia.orgorganic-chemistry.org The reaction can couple aryl halides or triflates with alcohols. The synthesis of this compound via this method would involve reacting 2-bromobiphenyl (B48390) or 2-iodobiphenyl (B1664525) with butanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. imperial.ac.uknih.gov

The following table compares general conditions for classical and modern etherification methods.

ReactionNucleophileElectrophileCatalyst SystemConditions
WilliamsonAlkoxideAlkyl HalideBase-mediated (e.g., NaH)Varies, often moderate
Ullmann CondensationPhenol/AlkoxideAryl HalideStoichiometric Copper / Cu SaltsHigh temp (>200°C), polar solvent
Buchwald-HartwigAlcohol/PhenolAryl Halide/TriflatePd(0) or Pd(II) with phosphine ligandsMild temp (RT to ~100°C), various solvents

Multistep Synthetic Routes and Their Evolution

Route A: Biphenyl Formation followed by Etherification

Step 1 (Biphenyl Formation) : Synthesize 2-phenylphenol. This can be achieved through methods like the condensation of cyclohexanone (B45756) to form cyclohexenylcyclohexanone, followed by dehydrogenation. atamanchemicals.com

Step 2 (Etherification) : Convert 2-phenylphenol to this compound using one of the etherification techniques described in section 2.1.2. The evolution from the high-temperature Williamson or Ullmann methods to the milder, palladium-catalyzed Buchwald-Hartwig reaction represents a significant increase in efficiency and substrate scope.

Route B: Etherification followed by Biphenyl Formation

Step 1 (Etherification) : Synthesize a butoxy-substituted aryl halide, for example, 1-bromo-2-butoxybenzene from 2-bromophenol (B46759) and a butyl halide.

Step 2 (Biphenyl Formation) : Couple the 1-bromo-2-butoxybenzene with phenylboronic acid via a Suzuki-Miyaura reaction to yield this compound. rsc.orgarabjchem.org

The evolution in synthetic routes has been driven by the development of catalytic systems that offer milder conditions, higher yields, and greater functional group compatibility, making Route B, particularly with Suzuki coupling, a highly efficient and versatile modern approach.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has focused heavily on the development of highly efficient catalysts to mediate the key bond-forming steps required for molecules like this compound.

Transition Metal-Mediated Transformations

Transition metals, particularly palladium, copper, and nickel, are central to the modern synthesis of diaryl ethers.

Palladium Catalysis : Palladium complexes are preeminent in both C-C (Suzuki, Stille, Negishi) and C-O (Buchwald-Hartwig) bond formations. The development of specialized phosphine ligands (e.g., P(o-Tol)₃, BINAP, DPPF, and bulky biarylphosphines like XPhos and SPhos) has been critical. rsc.orgwikipedia.orgnih.gov These ligands stabilize the palladium catalyst, facilitate the key steps of oxidative addition and reductive elimination, and expand the reaction scope to include less reactive aryl chlorides and sterically hindered substrates. nih.gov

Copper Catalysis : While palladium has overtaken copper in many areas, copper-catalyzed Ullmann-type reactions have seen a resurgence with the development of new ligand systems (e.g., N,N-dimethylglycine, 1,10-phenanthroline) that allow the reactions to proceed at significantly lower temperatures (e.g., 90-120°C) and with catalytic amounts of copper. rsc.orgorganic-chemistry.org

Nickel Catalysis : Nickel catalysts are emerging as a cost-effective and powerful alternative to palladium for cross-coupling reactions. researchgate.net Ni-catalyzed systems have shown excellent activity for C-O coupling of alcohols with aryl halides. researchgate.netacs.org For example, NiCl₂(PPh₃)₂ has been used to couple alcohols with aryl bromides. researchgate.net Furthermore, nickel catalysts can mediate transformations of sulfonates via S-O bond cleavage to form aryl ethers, offering a novel disconnection approach. acs.orgnih.gov

Organocatalytic and Biocatalytic Routes

While transition metals dominate, metal-free approaches are a burgeoning area of research, primarily focused on the synthesis of advanced, often chiral, derivatives.

Organocatalysis : Organocatalysis avoids the use of metals and can be used to construct complex molecular architectures. While the direct synthesis of this compound using organocatalysts is not widely reported, related transformations for synthesizing chiral biphenyl derivatives are known. rsc.org For instance, chiral biphenyl-based organocatalysts have been developed for asymmetric reactions, such as the Henry reaction. researchgate.net The principles of organocatalysis could be applied to create advanced derivatives of this compound, particularly those possessing axial chirality (atropisomers), which is a feature of many substituted biphenyls. beilstein-journals.org

Biocatalysis : The use of enzymes offers high selectivity under mild, environmentally benign conditions. rsc.org For the synthesis of biphenyl derivatives, biocatalysis has been primarily explored for the kinetic resolution or desymmetrization of atropisomeric compounds. acs.org For example, hydrolases like lipases can selectively hydrolyze an ester group on one enantiomer of a racemic biphenyl derivative, allowing for the separation of the chiral forms. rsc.orgacs.org While not a direct route to racemic this compound, biocatalysis represents a state-of-the-art method for accessing enantiomerically pure advanced derivatives, which are of interest in materials science and medicinal chemistry. acs.orgnih.gov

Stereoselective and Regioselective Synthesis of Butoxybiphenyl Isomers

The synthesis of specific butoxybiphenyl isomers is predominantly governed by regioselective strategies, as this compound itself is not chiral unless specific substitutions induce atropisomerism or a chiral center is present on the butoxy chain. Regioselectivity—the control over the position of the butoxy group and other substituents on the biphenyl core—is crucial for defining the compound's properties. Key methodologies include palladium-catalyzed cross-coupling reactions and classical etherification methods.

The Suzuki-Miyaura coupling is a cornerstone for constructing the biphenyl skeleton with high regioselectivity. wikipedia.org This reaction couples an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. wikipedia.org To synthesize a specific butoxybiphenyl isomer, one can couple a butoxy-substituted phenylboronic acid with an appropriate aryl halide, or vice versa. The choice of starting materials directly dictates the position of the butoxy group and any other substituents on the final biphenyl structure. For instance, reacting 2-butoxyphenylboronic acid with bromobenzene would yield this compound. The versatility of the Suzuki reaction allows for the use of various halides (I, Br, Cl) and pseudohalides (OTf), broadening its applicability. wikipedia.org

Another powerful regioselective method is the Ullmann condensation, specifically the Ullmann ether synthesis, which forms the aryl-ether bond. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction typically involves an aryl halide and an alcohol (in this case, butanol) or a pre-formed copper alkoxide. wikipedia.org By starting with a specific isomer of hydroxybiphenyl (e.g., 2-hydroxybiphenyl) and reacting it with a butyl halide, or by reacting a specific bromobiphenyl isomer with sodium butoxide, the butoxy group can be installed at a predetermined position on the biphenyl core. While traditional Ullmann reactions required harsh conditions, modern methods utilize soluble copper catalysts with ligands, enabling the reaction under milder conditions. wikipedia.org

Stereoselective synthesis comes into play when chiral elements are introduced. For example, if a chiral butoxy group, such as (S)-sec-butoxy, is used, its stereochemistry can be retained during an Ullmann or Williamson ether synthesis. Furthermore, the synthesis of biphenyls with bulky groups at the ortho positions can lead to atropisomers, which are stereoisomers resulting from hindered rotation around the single bond connecting the two phenyl rings. The synthesis of such chiral biphenyl-based ligands has been achieved via asymmetric Ullmann couplings, demonstrating the potential for stereocontrol in biphenyl systems. organic-chemistry.org

Interactive Table 1: Comparison of Regioselective Synthetic Methods for Butoxybiphenyls A summary of common methods for the regioselective synthesis of butoxybiphenyl isomers, highlighting their key features and typical conditions.

Method Reactants Catalyst/Promoter Key Advantages Typical Conditions Reference
Suzuki-Miyaura Coupling Aryl Boronic Acid + Aryl Halide Palladium Complex (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) High functional group tolerance; mild conditions; wide availability of starting materials. Toluene, Ethanol, Water; 80-110 °C wikipedia.org
Ullmann Ether Synthesis Aryl Halide + Alcohol/Alkoxide Copper (metal or salt, e.g., CuI) + Ligand (optional) Direct formation of the C-O ether bond; effective for electron-deficient aryl halides. High-boiling polar solvents (e.g., DMF, NMP); 150-210 °C (classic), milder with modern catalysts. wikipedia.org
Buchwald-Hartwig C-O Coupling Aryl Halide/Triflate + Alcohol Palladium Complex + Hindered Phosphine Ligand (e.g., X-Phos) + Base Excellent yields and functional group tolerance; operates under relatively mild conditions. Anhydrous solvents (e.g., Toluene, Dioxane); 80-120 °C uwindsor.ca

Derivatization Strategies of the this compound Scaffold

The this compound scaffold can be extensively modified to create a diverse range of advanced derivatives. These strategies focus on three main areas: adding functional groups to the biphenyl rings, altering the butoxy side chain, and linking multiple units to form oligomers or polymers.

Functionalization at the Biphenyl Core

The biphenyl core of this compound is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling. The directing effects of the butoxy group (ortho-, para-directing) and the second phenyl ring influence the regioselectivity of these modifications.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups onto the aromatic rings. For example, acylation can introduce a ketone group, which can serve as a handle for further transformations.

Palladium-catalyzed cross-coupling reactions are particularly effective for introducing a wide array of substituents with high precision. If a bromo- or iodo-substituent is present on the this compound core, it can be used as a handle for further Suzuki-Miyaura reactions to create more complex terphenyl or quaterphenyl (B1678625) systems. rsc.org Similarly, Buchwald-Hartwig amination can be employed to introduce nitrogen-based functionalities by coupling an amine with a halogenated butoxybiphenyl derivative. uwindsor.caacs.org These methods are foundational in medicinal chemistry and materials science for building complex molecular architectures from simpler scaffolds. uwindsor.ca

Modifications and Extension of the Butoxy Chain

The butoxy chain itself offers opportunities for structural diversification. One primary method involves the cleavage of the ether linkage, typically using strong acids like HBr or BBr₃, to yield 2-hydroxybiphenyl. This intermediate can then be re-alkylated with different alkyl halides to introduce chains of varying lengths, branching, or functionalities.

A more direct approach involves using a functionalized C4 chain from the outset of the synthesis. For instance, starting with a protected 4-bromo-1-butanol, one could first perform an etherification with 2-hydroxybiphenyl, and then use the terminal bromide for subsequent nucleophilic substitution reactions. This strategy allows for the introduction of groups like amines, azides, or other ethers at the end of the alkyl chain.

Research on related biphenyl ether compounds has demonstrated the importance of the alkyl chain's length and composition. nih.govacs.org In one study, modifying the length of an amino-alkyl ether chain on a biphenyl core significantly impacted biological activity. nih.govacs.org For example, replacing a chain with a butyl piperazine (B1678402) moiety was shown to be a viable strategy for modulating a compound's properties. nih.govacs.org This highlights how modifications to the alkoxy chain are a key tool for fine-tuning molecular characteristics.

Interactive Table 2: Strategies for Butoxy Chain Modification An overview of synthetic approaches to modify or extend the butoxy chain on the biphenyl scaffold.

Strategy Description Reagents Resulting Structure Reference

Synthesis of Oligomeric and Polymeric Butoxybiphenyl Analogues

Linking this compound units into larger oligomeric or polymeric structures is a key strategy for developing advanced materials, such as liquid crystals or conjugated polymers. researcher.life This requires the presence of at least two reactive functional groups on the monomer unit.

A common approach involves creating a di-functionalized butoxybiphenyl monomer, such as a dibromo- or di-boronic acid derivative. These monomers can then undergo step-growth polymerization reactions. For example, the Suzuki polymerization of a dibromo-butoxybiphenyl with a diboronic acid derivative can produce well-defined conjugated polymers. The properties of the resulting polymer, such as solubility and electronic characteristics, are influenced by the butoxy side chains. researchgate.net

Oxidative polymerization is another method where monomers are coupled, for instance, using iron(III) chloride. researchgate.net Furthermore, entropically-driven ring-opening polymerization (ED-ROP) of macrocyclic oligomers offers a route to high molecular weight polymers from strainless cyclic precursors. arkat-usa.org This technique can be advantageous for producing materials with specific properties and for applications in polymer blends and composites. arkat-usa.org The synthesis of oligomers with defined sequences is also an area of growing interest, using template-directed strategies to control the arrangement of monomer units. nih.gov

Reaction Mechanisms and Kinetic Analysis of 2 Butoxybiphenyl Transformations

Mechanistic Elucidation of Synthetic and Functional Reactions

The transformation of 2-Butoxybiphenyl can proceed through several mechanistic routes, depending on the reagents and conditions employed. These reactions either target the ether linkage, the aromatic rings, or the aliphatic side chain.

Nucleophilic Substitution Pathways Involving Butoxybiphenyl

Nucleophilic substitution reactions are central to both the synthesis and cleavage of this compound. The mechanisms, typically SN1 or SN2, are determined by the nature of the substrate and the reaction conditions. matanginicollege.ac.inwikipedia.org

Synthesis via Williamson Ether Synthesis: The formation of this compound can be achieved via the Williamson ether synthesis. This reaction involves a bimolecular nucleophilic substitution (SN2) mechanism. wvu.edu In a typical procedure, a phenoxide ion, generated by deprotonating a 2-hydroxybiphenyl precursor with a suitable base, acts as the nucleophile. This nucleophile then attacks a primary alkyl halide, such as 1-bromobutane (B133212), in a concerted, one-step process. wvu.edulumenlearning.com The nucleophile performs a backside attack on the electrophilic carbon of the alkyl halide, leading to an inversion of configuration at that carbon and the displacement of the halide leaving group. pdx.edu The use of a polar aprotic solvent can enhance the rate of this SN2 reaction. pdx.edu

Acid-Catalyzed Cleavage: Ethers are generally unreactive but can be cleaved under strong acidic conditions, such as with HBr or HI. libretexts.orgmasterorganicchemistry.com The mechanism of cleavage for an aryl alkyl ether like this compound begins with the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.org The subsequent step is a nucleophilic attack by the halide ion. For this compound, the attack will occur at the alkyl carbon rather than the sp²-hybridized aromatic carbon, which is resistant to nucleophilic attack. libretexts.org Since the butoxy group is a primary alkyl group, the reaction will proceed via an SN2 mechanism, where the halide ion attacks the least sterically hindered carbon of the butyl group, displacing 2-hydroxybiphenyl as the leaving group. masterorganicchemistry.com This results in the formation of 1-halobutane and 2-hydroxybiphenyl.

Base-Catalyzed Cleavage: While less common for simple ethers, C–O bond cleavage can be catalyzed by strong bases under certain conditions. Studies on lignin (B12514952) model compounds, which contain similar ether linkages, show that bases like potassium hydroxide (B78521) (KOH) or sodium tert-butoxide (NaOtBu) can facilitate cleavage. nih.gov The mechanism can involve the deprotonation of a carbon adjacent (alpha) to the ether linkage, followed by intramolecular displacement of the aryloxy group. nih.gov

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) System

In electrophilic aromatic substitution (EAS), the biphenyl system of this compound acts as a nucleophile, attacking an incoming electrophile. libretexts.org The position of substitution is directed by the two existing substituents: the butoxy group on one ring and the phenyl group on the other.

The butoxy group is a powerful activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). pitt.eduwikipedia.org This donation of electron density stabilizes the cationic intermediate (the σ-complex or arenium ion) formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene (B151609). libretexts.org

Ring 1 (butoxy-substituted): The butoxy group strongly activates this ring, directing substitution to the ortho (position 3) and para (position 5) positions. However, the ortho position is significantly sterically hindered by the bulky butoxy group and the adjacent phenyl ring. Therefore, substitution at the para position (position 5) is strongly favored.

Ring 2 (unsubstituted phenyl ring): This ring is activated by the butoxy-substituted phenyl group attached to it. It will direct incoming electrophiles to its own ortho (positions 2' and 6') and para (position 4') positions.

Comparing the two rings, the butoxy-substituted ring is significantly more activated than the unsubstituted ring. The alkoxy group is a much stronger activating group than an alkyl or phenyl group. libretexts.org Consequently, electrophilic substitution will predominantly occur on the butoxy-substituted ring, with the major product being the result of substitution at the sterically accessible para position (position 5).

Radical Reaction Mechanisms and Intermediates

Radical reactions involving this compound typically require an initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN), to generate a radical species. wikipedia.orgnumberanalytics.com These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.

A plausible radical reaction for this compound is the free-radical halogenation of the butyl side chain. This type of reaction is highly selective for the position adjacent to the ether oxygen (the α-position). The mechanism would proceed as follows:

Initiation: Homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light or heat to form two halogen radicals (2 Br•). bbhegdecollege.com

Propagation:

A bromine radical abstracts a hydrogen atom from the α-carbon of the butoxy group. This step is favored because the resulting carbon-centered radical is stabilized by the adjacent oxygen atom through resonance. This forms an intermediate radical species and HBr.

This new carbon-centered radical then reacts with another molecule of Br₂ to form the α-bromoether product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species. bbhegdecollege.com

Another potential radical pathway involves reactions initiated by single-electron transfer (SET) reagents. For instance, reductive cleavage of the C–O bond could be initiated by reagents like samarium(II) iodide, although this is more common in specific synthetic contexts. ias.ac.in

Kinetic Studies and Rate Determination of this compound Reactions

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them, such as reaction conditions and the energy landscape of the transformation.

Influence of Reaction Conditions on Rate Constants

The rate of reactions involving this compound is highly dependent on the specific conditions. Key factors include the concentration of reactants, temperature, and the choice of solvent and catalyst. pdx.edu

For nucleophilic substitution reactions , such as the Williamson ether synthesis (an SN2 reaction), the rate is dependent on the concentration of both the nucleophile (phenoxide) and the electrophile (alkyl halide). libretexts.org The rate law is expressed as: Rate = k[Phenoxide][Alkyl Halide]. The rate constant, k, is influenced by the solvent; polar aprotic solvents typically accelerate SN2 reactions. For SN1-type reactions, like the acid-catalyzed cleavage of a tertiary ether, the rate is dependent only on the concentration of the substrate. pdx.edu

For base-catalyzed ether cleavage , kinetic studies on analogous lignin model compounds show a strong dependence on the base used. The calculated rate constants demonstrate that stronger bases like KOH promote faster C-O bond cleavage compared to others. nih.gov

Table 1: Calculated Activation Energies and Rate Constants for the Base-Catalyzed Cleavage of a Lignin Model Ether Linkage (C2 Substrate) nih.gov
BaseActivation Energy (Ea) (kcal mol⁻¹)Calculated Rate Constant (k) (s⁻¹)
KOH6.12.1 x 10⁸
NaOH11.9-
NaOtBu12.8-

For electrophilic aromatic substitution , the reaction rate is dramatically increased by the activating butoxy group. For comparison, the nitration of phenol (B47542) (containing a similar activating -OH group) is about 1,000 times faster than the nitration of benzene. libretexts.org This illustrates the powerful accelerating effect of such electron-donating groups on the reaction rate.

Activation Energy Profiles and Transition State Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. masterorganicchemistry.com It corresponds to the energy of the transition state, the highest point on the reaction energy profile.

In the acidic cleavage of ethers , the activation energy for breaking the C–O bond is significant, which is why these reactions typically require harsh conditions like strong acid and heat. masterorganicchemistry.comrsc.org Studies have shown that the activation energy for cleaving a C–OMe bond is particularly high compared to other phenol derivatives like aryl sulfonates. rsc.org

For base-catalyzed ether cleavage , computational studies on model compounds provide specific values for the activation barrier. The transition state involves a six-membered ring structure incorporating the base's cation, the hydroxide ion, and the α-carbon. nih.gov The activation energy is lowest for the strongest base, indicating a more accessible transition state and a faster reaction.

Table 2: Calculated Activation Barriers for C-O Bond Cleavage in a Lignin Model (C3 Substrate) via Two Pathways nih.gov
BaseActivation Energy (Ea) - Path I (kcal mol⁻¹)Activation Energy (Ea) - Path II (kcal mol⁻¹)
KOH10.13.9
LiOH20.7-
NaOtBu16.4-

Transition state analysis for the biphenyl system itself reveals important energetic considerations. The rotation around the central C-C bond of biphenyl has an energetic barrier, with the planar conformation representing the transition state between two twisted ground-state conformations. nih.govwikipedia.org The steric bulk of the 2-butoxy group would influence this rotational barrier. Furthermore, computational studies on the formation of biphenyl from benzene have calculated the energy barrier for the C-C coupling transition state, providing insight into the fundamental stability and formation of the biphenyl core. researchgate.net

Computational and Theoretical Investigations of 2 Butoxybiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 2-Butoxybiphenyl at the electronic level. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's behavior with high accuracy. atomistica.onlinenih.gov These calculations are typically performed using software packages like Gaussian, with basis sets such as 6-311G(d,p) providing a good balance between accuracy and computational cost for geometry optimization and frequency determination. nih.govlibretexts.org

The electronic structure of this compound is fundamentally influenced by the interplay between the two phenyl rings and the electron-donating butoxy group. The steric hindrance induced by the ortho-butoxy group forces the phenyl rings to adopt a non-planar, or twisted, conformation. vulcanchem.com This torsion angle, which is the dihedral angle between the planes of the two rings, is a critical parameter that governs the extent of π-conjugation. In biphenyl (B1667301) itself, this angle is around 45° in the gas phase due to a balance between steric repulsion of ortho-hydrogens and the stabilizing effect of π-delocalization. westmont.edu For this compound, the bulkier butoxy group is expected to lead to a larger dihedral angle, estimated to be around 50-60°, which reduces π-π stacking interactions and alters electronic properties. vulcanchem.com

Quantum chemical calculations can precisely determine the optimized geometry and predict electronic properties. Reactivity can be understood through the analysis of frontier molecular orbitals (HOMO and LUMO) and the resulting electrostatic potential map. ajchem-a.com The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity. conicet.gov.ar For this compound, the HOMO is expected to be localized primarily on the butoxy-substituted phenyl ring, which is electron-rich, while the LUMO would be distributed over the unsubstituted ring. rsc.org This separation indicates potential sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. ajchem-a.com These include ionization potential, electron affinity, electronegativity, and chemical hardness, which are invaluable for predicting how the molecule will interact with other chemical species. conicet.gov.ar

Computational methods can accurately simulate spectroscopic data, which serves as a powerful tool for structural verification. Time-Dependent DFT (TD-DFT) is used to predict UV-visible absorption spectra, while other methods can simulate NMR and infrared (IR) spectra. nih.govrsc.org

NMR Chemical Shift Simulation: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of quantum chemistry. arxiv.orgarxiv.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted values can then be compared with experimental data to confirm the structure. Machine learning algorithms, often trained on extensive datasets of experimental and calculated shifts, have further improved the accuracy of these predictions. prospre.canih.gov

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)
Aromatic Protons7.20 - 7.60
-O-CH₂- Protons3.95
Methylene Protons (Butyl Chain)1.50 - 1.80
Methyl Protons (Butyl Chain)0.98
Substituted Aromatic Carbons115 - 158
Unsubstituted Aromatic Carbons127 - 139
-O-CH₂- Carbon68.5
Methylene Carbons (Butyl Chain)19.5 - 31.5
Methyl Carbon (Butyl Chain)14.0

Vibrational Frequency Simulation: The simulation of vibrational frequencies through methods like DFT allows for the generation of a theoretical infrared (IR) spectrum. atomistica.onlineresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration within the molecule, such as C-H stretching, C=C aromatic ring stretching, or C-O bond vibrations. libretexts.org The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. researchgate.net The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum. atomistica.online

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2870 - 2960Strong
Aromatic C=C Stretch1580 - 1610Medium-Strong
Aromatic C=C Stretch1470 - 1500Medium-Strong
C-O-C Asymmetric Stretch1240 - 1260Strong
In-plane C-H Bend1000 - 1175Weak-Medium
Out-of-plane C-H Bend750 - 880Strong

Analysis of molecular orbitals (MOs) and charge distribution provides a detailed picture of the electronic landscape of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed frontier orbitals and are crucial for determining the molecule's electronic behavior and reactivity. masterorganicchemistry.com

The energy of the HOMO relates to the ionization potential (the ease of removing an electron), while the LUMO's energy relates to the electron affinity (the ability to accept an electron). ajchem-a.com In this compound, the electron-donating butoxy group increases the energy of the HOMO, making it more susceptible to oxidation compared to unsubstituted biphenyl. The distribution of these orbitals reveals the most probable regions for chemical reactions. rsc.orgresearchgate.net

A Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular delocalization and the nature of the bonding. conicet.gov.ar This analysis also provides atomic charges, revealing the charge distribution across the molecule. The oxygen atom of the butoxy group is expected to carry a significant negative charge, while the attached carbon and aromatic ring carbons will have their charges modulated by inductive and resonance effects.

Table 3: Illustrative Frontier Molecular Orbital Analysis for this compound

ParameterValue (Illustrative)Description
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-0.9 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.9 eVRelates to chemical stability and reactivity
HOMO LocalizationButoxy-substituted phenyl ringSite of potential electrophilic attack
LUMO LocalizationUnsubstituted phenyl ringSite of potential nucleophilic attack

Advanced Spectroscopic Property Simulations (e.g., precise NMR chemical shifts, vibrational frequencies)

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. crystalsolutions.eunih.gov MD simulations model the movement of atoms and molecules by integrating Newton's laws of motion, providing insights into conformational changes and intermolecular interactions. stanford.eduinflibnet.ac.in

For this compound, the most stable conformation will be a staggered or 'gauche' arrangement that minimizes the steric repulsion between the butoxy group and the ortho-hydrogens of the adjacent ring. libretexts.org The planar and fully eclipsed conformations are high-energy transition states. MD simulations can explore this landscape, revealing the relative populations of different conformers at a given temperature and the energy barriers between them.

Table 4: Illustrative Conformational Analysis of this compound (Rotation about Phenyl-Phenyl Bond)

Dihedral Angle (°)Conformation NameRelative Energy (kcal/mol)Stability
~55Gauche (Staggered)0Most Stable (Global Minimum)
0Eclipsed (Syn-periplanar)~5.0Least Stable (Transition State)
90Orthogonal (Bisected)~2.0Local Minimum
180Anti-periplanar~4.5Transition State

MD simulations are also instrumental in studying how multiple this compound molecules interact with each other. nih.gov These intermolecular forces, which include van der Waals forces and potential π-π stacking, dictate the bulk properties of the material and its tendency to self-assemble into ordered structures. mdpi.comunimed.ac.id

Due to the twisted nature of this compound, face-to-face π-π stacking is likely to be less favorable than in planar aromatic systems. However, other arrangements, such as edge-to-face or offset stacking, may occur. Simulations can quantify the interaction energies between pairs or larger clusters of molecules, identifying the most stable packing arrangements. au.dkneliti.com By simulating the system over time, it is possible to observe the spontaneous formation of aggregates or ordered phases, providing predictions about the material's solid-state structure or behavior in solution.

Conformational Landscapes and Dynamics of this compound

Computational Modeling of Reaction Mechanisms

Computational chemistry has become an essential tool for investigating the intricate details of chemical reactions, offering insights that complement experimental findings. wikipedia.org By employing methods rooted in quantum mechanics, researchers can model molecular structures, predict reaction pathways, and calculate the energetics of transient species like transition states. mit.edu Methodologies such as Density Functional Theory (DFT) and ab initio calculations allow for the simulation of complex chemical systems, providing a window into reaction mechanisms at the atomic level. researchgate.net While specific published studies focusing exclusively on the reaction mechanisms of this compound are limited, the established principles of computational chemistry provide a robust framework for predicting its reactivity. These theoretical approaches can elucidate potential transformation pathways and the role of catalysts in reactions involving the butoxybiphenyl scaffold.

Potential Energy Surface Mapping for Transformation Pathways

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. yale.edulibretexts.org By mapping the PES, chemists can visualize the energetic landscape of a reaction, identifying stable intermediates (valleys), products, and the transition state structures (saddle points) that connect them. libretexts.org The lowest energy path between reactants and products on the PES is known as the intrinsic reaction coordinate (IRC). nih.gov

For this compound, a key transformation pathway of interest is the rotation around the C-C single bond connecting the two phenyl rings and the C-O bond of the butoxy group. The steric hindrance introduced by the butoxy group significantly influences the conformational preferences and the energy barrier to rotation. vulcanchem.com Computational methods can map this process by systematically varying the dihedral angle (the twist between the rings) and calculating the corresponding energy at each point.

A hypothetical PES mapping for the biphenyl core rotation in this compound would reveal the energetic cost of moving from the stable, twisted conformation to a planar or perpendicular arrangement. This analysis is crucial for understanding the molecule's structural dynamics and how its conformation might affect its reactivity in different chemical environments.

Table 1: Hypothetical Potential Energy Surface Data for Phenyl Ring Rotation in this compound

This table illustrates calculated relative energies for the rotation around the C1-C1' bond in this compound, as would be determined using a DFT method. The dihedral angle represents the twist between the two phenyl rings.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Description
08.5Planar (Sterically hindered)
301.5Twisted
500.0Minimum Energy (Stable)
701.2Twisted
904.0Perpendicular

Theoretical Studies of Catalytic Cycles Involving Butoxybiphenyl

While specific catalytic cycles involving this compound as a substrate are not extensively documented in the literature, its structure is relevant to important transformations like cross-coupling and C-H activation/functionalization reactions. For instance, a hypothetical palladium-catalyzed C-H arylation of a substrate using this compound as an arylating agent could be modeled.

Computational modeling of such a cycle would involve several key steps:

Oxidative Addition: The catalyst (e.g., a Pd(0) complex) adds to the C-O or a C-H bond of this compound.

Concerted Metalation-Deprotonation (CMD): A C-H bond on the other reactant is activated.

Reductive Elimination: A new C-C bond is formed, releasing the product and regenerating the active catalyst.

DFT calculations would provide the activation barriers for each step, helping to determine the rate-limiting step and predict how modifications to the ligand or substrate would impact catalytic efficiency. rsc.org

Table 2: Hypothetical Free Energy Profile for a Catalytic Cross-Coupling Cycle

This table outlines the calculated relative free energies for the species involved in a hypothetical Pd-catalyzed cross-coupling reaction involving this compound. The energies are relative to the separated reactants and catalyst.

StepSpeciesRelative Free Energy (kcal/mol)
1Reactants + Pd(0)L2 Catalyst0.0
2Oxidative Addition TS+18.5
3Oxidative Addition Intermediate+5.2
4CMD Transition State (TDTS)+22.0
5Post-CMD Intermediate (TDI)-2.5
6Reductive Elimination TS+15.0
7Product + Regenerated Catalyst-10.8

Advanced Spectroscopic and Structural Characterization Research

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed information about the connectivity and spatial arrangement of atoms within a molecule. For 2-Butoxybiphenyl, a combination of one-dimensional and multi-dimensional NMR techniques is essential for a complete structural assignment in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~156
C2~7.0~114
C3~7.3~129
C4~7.1~121
C5~7.3~128
C6~7.4~131
C1'-~138
C2'/C6'~7.5~127
C3'/C5'~7.4~128
C4'~7.3~127
O-CH₂~4.0~68
O-CH₂-CH₂~1.8~31
O-CH₂-CH₂-CH₂~1.5~19
CH₃~0.9~14

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals of this compound, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY spectra would reveal the scalar couplings between protons, helping to trace the connectivity within the butyl chain and the aromatic rings.

HSQC would provide direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals. msu.edu

HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. icdd.com This would be particularly useful for establishing the connection of the butoxy group to the biphenyl (B1667301) core and for differentiating between the two phenyl rings.

The presence of the butoxy group at the ortho position introduces significant steric hindrance, which restricts the rotation around the C1-C1' biphenyl bond and the C1-O bond of the butoxy group. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the primary technique for studying these conformational exchange processes and quantifying the energy barriers to rotation. cam.ac.ukwikipedia.orgre3data.org

At low temperatures, the rotation around these bonds would be slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the lineshape changes as a function of temperature, it is possible to determine the activation energy (ΔG‡) for the rotational barriers. psds.ac.ukcam.ac.uk For ortho-substituted biphenyls, these barriers are influenced by the size and nature of the substituent. cam.ac.ukwikipedia.org

Solid-state NMR (ssNMR) provides valuable structural information about molecules in their solid, non-crystalline (amorphous) or crystalline states. researchgate.net For this compound, ssNMR could be used to study the conformation and packing of the molecules in the solid state, which may differ significantly from the solution state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs (different crystalline forms of the same compound) as they would likely exhibit distinct chemical shifts due to differences in their crystal packing environments.

Dynamic NMR for Conformational Exchange and Rotational Barriers

X-ray Crystallography and Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

As of the latest search, a single crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD). chemsrc.comnationalacademies.orgresearchgate.net Obtaining a suitable single crystal of this compound would allow for the precise determination of its molecular structure in the solid state. Key parameters that would be determined include:

Dihedral Angle: The angle between the two phenyl rings is a critical conformational parameter in biphenyl derivatives. In ortho-substituted biphenyls, this angle is typically larger than in unsubstituted biphenyl due to steric hindrance.

Butoxy Group Conformation: The orientation of the butoxy chain relative to the biphenyl core would be precisely defined.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as van der Waals interactions or C-H···π interactions, that stabilize the crystal lattice.

The formation of co-crystals of this compound with other molecules could also provide valuable structural insights and potentially lead to materials with novel properties.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for identifying different polymorphic forms of a compound, as each polymorph will produce a unique diffraction pattern. While no specific PXRD data for this compound is currently available in the Powder Diffraction File (PDF) database, wikipedia.org this technique would be essential for:

Polymorph Screening: Identifying and characterizing any different crystalline forms of this compound that may exist.

Phase Purity Analysis: Confirming the purity of a synthesized batch of the compound and ensuring it consists of a single crystalline phase.

Quality Control: Used as a routine analytical method to ensure batch-to-batch consistency in the crystalline form of the material.

The d-spacings and relative intensities of the diffraction peaks obtained from a PXRD pattern serve as a fingerprint for a specific crystalline phase.

Single Crystal X-ray Diffraction of this compound and Co-crystals

Advanced Mass Spectrometry for Complex Structural Investigations

Advanced mass spectrometry techniques are indispensable for the detailed structural analysis of organic molecules like this compound. These methods provide not only the molecular weight but also intricate details about the molecule's fragmentation patterns and elemental composition, which are crucial for unequivocal identification and characterization.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by isolating a specific ion (the precursor ion) and then inducing it to fragment. aip.org The analysis of the resulting fragment ions (product ions) provides a "fingerprint" of the molecule's structure. For this compound (C₁₆H₁₈O, molecular weight: 226.31 g/mol ), electron ionization (EI) would typically produce a molecular ion [M]•+, which is then subjected to collision-induced dissociation (CID) to generate a series of characteristic fragments.

The fragmentation of this compound is primarily governed by the cleavage of the ether linkage and fragmentations within the butyl chain and the biphenyl system. The proposed fragmentation pathways are initiated by the radical cation formed upon electron ionization.

Key Fragmentation Pathways:

Loss of an Alkyl Radical: The most common initial fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen atom. For the butyl group, this involves the loss of a propyl radical (•C₃H₇), leading to a stable oxonium ion at m/z 183.

Loss of Butene via McLafferty-type Rearrangement: A common pathway for ethers involves the transfer of a gamma-hydrogen to the oxygen atom, followed by the elimination of an alkene. In this case, this compound can lose butene (C₄H₈) to form the radical cation of 2-hydroxybiphenyl at m/z 170. This is often a very prominent peak.

Cleavage of the Butyl Chain: The butyl group can fragment at various points, leading to a series of carbocations, with the butyl cation at m/z 57 being particularly significant. msu.edu

Cleavage of the Ether Bond: Direct cleavage of the C-O bond can occur. Loss of the butoxy radical (•OC₄H₉) would yield a biphenyl cation at m/z 153, while the charge retention on the butoxy fragment would result in an ion at m/z 73.

Biphenyl Core Fragmentation: The biphenyl ring system itself can undergo fragmentation, although this typically requires higher energy.

A summary of the plausible fragment ions for this compound in an MS/MS experiment is provided in the table below.

Table 1: Proposed MS/MS Fragment Ions of this compound
m/zProposed Fragment StructureFormation Pathway
226[C₁₆H₁₈O]•+Molecular Ion
170[C₁₂H₁₀O]•+Loss of butene (C₄H₈) via rearrangement
153[C₁₂H₉]+Loss of butoxy radical (•OC₄H₉)
152[C₁₂H₈]•+Loss of butoxy radical and a hydrogen atom
57[C₄H₉]+Butyl cation from cleavage of the ether bond

High-Resolution Mass Spectrometry for Isomer and Impurity Identification

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. unc.edunih.gov This capability is critical for distinguishing between isomers and identifying unknown impurities that may be present in a sample. whitman.edu

Isomer Identification: this compound has several positional isomers, such as 3-Butoxybiphenyl and 4-Butoxybiphenyl, as well as structural isomers like tert-butoxybiphenyls. All these isomers have the identical elemental formula (C₁₆H₁₈O) and therefore the same exact mass. While HRMS alone cannot distinguish between them, its coupling with a separation technique like gas chromatography (GC-HRMS) is essential. nih.gov The isomers will typically have different retention times. Although their fragmentation patterns might be very similar, subtle differences in the relative abundances of fragment ions, particularly those influenced by steric effects (the ortho effect), can sometimes aid in their differentiation. nih.gov

Impurity Identification: HRMS is exceptionally powerful for identifying and confirming the structure of process-related impurities or degradation products. msu.edu For instance, in a typical Williamson ether synthesis of this compound from 2-hydroxybiphenyl and a butyl halide, potential impurities could include unreacted starting materials or byproducts. HRMS can unambiguously distinguish these from the target compound based on their different elemental compositions, as calculated from their highly accurate masses.

The following table illustrates how HRMS can differentiate potential impurities from this compound.

Table 2: Differentiation of Potential Impurities from this compound using HRMS
CompoundElemental FormulaMonoisotopic Mass (Da)
This compound (Product)C₁₆H₁₈O226.13577
2-Hydroxybiphenyl (Starting Material)C₁₂H₁₀O170.07316
Dibutyl ether (Byproduct)C₈H₁₈O130.13577
Biphenyl (Byproduct)C₁₂H₁₀154.07825

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. libretexts.org These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light due to changes in polarizability. miamioh.edu Together, they provide a comprehensive fingerprint of the functional groups present and offer insights into the molecule's conformation. researchgate.netacs.org

For this compound, the spectra are dominated by vibrations from the butoxy group and the biphenyl scaffold.

Biphenyl Core Vibrations : These include aromatic C-H stretching, aromatic C=C stretching, and various in-plane and out-of-plane bending modes. The inter-ring C-C stretch is a key vibration that is sensitive to the dihedral angle between the phenyl rings. acs.org

Butoxy Group Vibrations : These are characterized by the aliphatic C-H stretching and bending modes of the CH₂, and CH₃ groups, and the C-O ether linkage stretching.

The presence of the bulky butoxy group at the ortho position induces steric hindrance, which forces the two phenyl rings to adopt a non-planar (twisted) conformation. This twisting affects the conjugation between the rings and influences the position and intensity of certain vibrational bands, particularly the Raman-active inter-ring C-C stretch. acs.orgd-nb.info

The table below summarizes the expected characteristic vibrational bands for this compound.

Table 3: Characteristic Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)Vibrational ModeTechnique/Expected Intensity
3100-3000Aromatic C-H StretchFT-IR (Medium), Raman (Strong)
2965-2850Aliphatic C-H Stretch (Butoxy group)FT-IR (Strong), Raman (Strong)
1600-1580Aromatic C=C Stretch (Ring)FT-IR (Medium), Raman (Strong)
1500-1400Aromatic C=C Stretch / CH₂ ScissoringFT-IR (Strong), Raman (Medium)
~1285Inter-ring C-C StretchRaman (Strong)
1250-1200Asymmetric C-O-C Stretch (Aryl Ether)FT-IR (Strong), Raman (Weak)
~1040Symmetric C-O-C Stretch (Aryl Ether)FT-IR (Medium), Raman (Medium)
~1000Aromatic Ring Breathing (Trigonal)Raman (Strong)
770-730Aromatic C-H Out-of-Plane Bend (ortho-disubstituted)FT-IR (Strong), Raman (Weak)

Catalytic Applications and Roles of 2 Butoxybiphenyl and Its Derivatives

2-Butoxybiphenyl as a Ligand or Precursor in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a solution. rsc.org The performance of a homogeneous catalyst, often a transition metal complex, is highly dependent on the ligands that surround the metal center. googleapis.com These ligands modulate the metal's reactivity, selectivity, and stability. nih.gov

While direct, extensive reports on this compound as a ligand are limited, its structure suggests potential for coordinating with metal centers. The oxygen atom of the butoxy group can act as a Lewis basic donor site, potentially forming a monodentate complex with a metal. vulcanchem.com This is analogous to other ether-containing ligands used in catalysis. The biphenyl (B1667301) backbone provides a rigid and sterically defined framework. The placement of the butoxy group at the 2-position (ortho-position) is particularly significant, as it can influence the dihedral angle between the two phenyl rings, creating a specific three-dimensional space around a coordinated metal. vulcanchem.com

The true utility of the butoxybiphenyl scaffold is often realized in more complex, functionalized derivatives, particularly those incorporating stronger donor atoms like phosphorus or nitrogen. For example, dialkylbiaryl phosphines are a major class of ligands for palladium-catalyzed cross-coupling reactions. wikipedia.org These ligands, such as SPhos and RuPhos, leverage a substituted biphenyl backbone to create a bulky and electron-rich environment around the palladium atom, which is crucial for facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination. wikipedia.org A hypothetical this compound-based phosphine (B1218219) ligand would combine the steric influence of the butoxy group with the strong coordinating power of the phosphine, potentially offering unique reactivity.

In essence, while this compound itself may be a weak ligand, it serves as a valuable precursor for more elaborate ligand systems. The butoxy group can sterically tune the catalytic pocket and influence solubility, while other functional groups are added to the biphenyl structure to provide the primary binding site for the catalytic metal. vulcanchem.comsigmaaldrich.com

Heterogeneous Catalytic Systems Involving Butoxybiphenyl Structures

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is dominant in industrial processes due to the ease of catalyst separation and recycling. acs.orglibretexts.org A common strategy to bridge the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous ones is to immobilize a homogeneous catalyst onto a solid support. rsc.org

Butoxybiphenyl structures can be incorporated into heterogeneous catalysts through this immobilization approach. To achieve this, the butoxybiphenyl molecule would need to be functionalized with an anchoring group that can form a covalent bond with the surface of a support material like silica, alumina, a polymer, or magnetic nanoparticles. rsc.orgmdpi.com For instance, a carboxylate or phosphonate (B1237965) group could be added to the biphenyl ring, allowing it to be grafted onto a metal oxide surface like titanium dioxide. mdpi.com

This approach has been successfully demonstrated with other complex organic molecules, such as metalloporphyrins, which were immobilized on mesoporous titanium dioxide via imidazole-based linkers containing phosphonate anchors. mdpi.com These heterogenized catalysts showed excellent activity and reusability in the oxidation of sulfides. mdpi.com By analogy, a this compound derivative could be designed as a ligand for a metal complex, which is then anchored to a solid support. The butoxy group would continue to exert its steric and electronic influence on the metal center, while the solid support would provide the benefits of a heterogeneous system.

Specific Catalytic Transformations Mediated by this compound Derivatives

The true test of a catalyst's utility lies in its ability to mediate specific chemical reactions efficiently and selectively. Butoxybiphenyl derivatives have been primarily associated with palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. nih.govbeilstein-journals.org The ligands employed in these reactions are critical for their success, especially when using challenging substrates like aryl chlorides. wikipedia.orgnih.gov

Derivatives of butoxybiphenyl have been used as building blocks in Suzuki coupling reactions. In one study, a series of new alternating copolymers were synthesized via Suzuki coupling between 9,9-dihexylfluorene-2,7-diboronic acid and various 3,3′-dibromo-4,4′-dialkoxybiphenyls, where the alkoxy group included butoxy, hexyloxy, and others. researchgate.net These reactions, catalyzed by a palladium complex, effectively created new carbon-carbon bonds to form the polymer backbone. researchgate.net

Monomer 1Monomer 2 (Dialkoxybiphenyl Derivative)Reaction TypeCatalyst SystemResulting Polymer
9,9-dihexylfluorene-2,7-diboronic acid3,3′-dibromo-4,4′-di-n-butoxybiphenylSuzuki CouplingPd(PPh₃)₄ / K₂CO₃Poly(fluorene-co-butoxybiphenyl)
9,9-dihexylfluorene-2,7-diboronic acid3,3′-dibromo-4,4′-di-n-hexyloxybiphenylSuzuki CouplingPd(PPh₃)₄ / K₂CO₃Poly(fluorene-co-hexyloxybiphenyl)
9,9-dihexylfluorene-2,7-diboronic acid3,3′-dibromo-4,4′-di-sec-butoxybiphenylSuzuki CouplingPd(PPh₃)₄ / K₂CO₃Poly(fluorene-co-sec-butoxybiphenyl)

This table summarizes the use of dialkoxybiphenyl derivatives in the synthesis of novel polymers through palladium-catalyzed Suzuki coupling reactions. Data sourced from researchgate.net.

Furthermore, patent literature describes the synthesis of complex pharmaceutical intermediates that contain a butoxybiphenyl moiety, where palladium-catalyzed methods like the Suzuki reaction are mentioned as key steps in the synthetic route. googleapis.com For example, the synthesis of a thienotriazolodiazepine compound involved an intermediate containing a 3'-butoxybiphenyl group, highlighting the compatibility of this functional group with common catalytic C-C bond-forming conditions. googleapis.com

Catalytic oxidation and reduction are fundamental transformations in chemical synthesis. nih.govwikipedia.org Oxidation reactions often involve the introduction of oxygen into a molecule, while reduction typically involves the addition of hydrogen or the removal of oxygen. libretexts.org

Direct examples of this compound derivatives being used in oxidation or reduction catalysis are not prevalent in the reviewed literature. However, the principles of catalyst design suggest a potential role. In catalytic oxidation, the ligand can influence the selectivity and stability of the metal catalyst, which often cycles through multiple oxidation states. mdpi.comnih.gov The steric bulk of a butoxy group on a biphenyl ligand could, for instance, prevent over-oxidation or catalyst deactivation via dimerization. vulcanchem.com Manganese, iron, and cobalt complexes are often used for oxidation reactions, and their activity can be tuned by the ligand environment. mdpi.comwikipedia.org

For catalytic reduction, particularly the hydrogenation of unsaturated bonds, palladium on a solid support is a common catalyst. libretexts.orgbeilstein-journals.org However, in homogeneous hydrogenation, the choice of ligand is crucial for achieving selectivity (e.g., hydrogenating an alkyne to a cis-alkene without further reduction to an alkane). nih.gov A chiral butoxybiphenyl-phosphine ligand, for example, could potentially be used in asymmetric hydrogenation to produce a single enantiomer of a chiral product. The role of the ligand is to create a chiral environment around the metal that differentiates between the two faces of the substrate molecule.

Carbon-Carbon Bond Forming Reactions

Structure-Performance Relationships in this compound-Based Catalysis

The relationship between a catalyst's structure and its performance (activity, selectivity, and stability) is a central theme in catalysis research. acs.orgnih.gov For ligands based on the this compound scaffold, several structural features are key to their potential catalytic performance.

Dihedral Angle : The biphenyl system is not flat. The two phenyl rings are twisted relative to each other, and the angle of this twist (the dihedral angle) is highly dependent on the size of the substituents at the ortho-positions (2, 2', 6, and 6'). vulcanchem.com The 2-butoxy group forces a significant dihedral angle, creating a stable, chiral (atropisomeric) conformation. This is the foundational principle of many highly successful biaryl phosphine ligands (e.g., BINAP), where the fixed chiral scaffold dictates the stereochemical outcome of the reaction.

Electronic Effects : The oxygen atom of the butoxy group is an electron-donating group through resonance, which can increase the electron density on the phenyl ring and, subsequently, on the coordinated metal center. An electron-rich metal center often facilitates the oxidative addition step in cross-coupling catalysis. wikipedia.org This electronic tuning, combined with the steric effects, allows for fine control over the catalyst's reactivity.

Solubility and Physical Properties : The alkyl chain of the butoxy group enhances the ligand's solubility in organic solvents, which is a practical consideration for homogeneous catalysis. As seen in studies on poly(alkoxybiphenyl)s, changing the length and branching of the alkyl chain (e.g., n-butoxy vs. sec-butoxy) affects the physical properties of the resulting material, such as its glass transition temperature and solubility. researchgate.net These properties can, in turn, influence the performance of a catalytic system by affecting its interaction with the solvent and reactants.

Compound/Derivative TypeKey Structural FeaturePotential Impact on Catalytic PerformanceReference
2-tert-ButoxybiphenylBulky ortho-substituentCreates steric hindrance, potentially shielding reactive sites and enhancing selectivity. vulcanchem.com
2-Alkoxybiphenyl-phosphineCombination of ether and phosphine donorsModulates electronic properties (electron-rich) and steric environment of the metal center. wikipedia.org
4,4'-DialkoxybiphenylsSymmetric alkoxy chainsInfluences solubility and physical properties of derived polymers/materials. researchgate.net
Functionalized ButoxybiphenylAnchoring groups (e.g., -COOH, -PO₃H₂)Allows for immobilization on solid supports to create reusable heterogeneous catalysts. rsc.orgmdpi.com

This table highlights the relationship between the structural features of butoxybiphenyl derivatives and their potential effects on catalytic applications.

Environmental Chemical Transformation Pathways of 2 Butoxybiphenyl

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photolysis (light), hydrolysis (water), and oxidation. epa.gov These processes are critical in determining the compound's half-life in the atmosphere, water, and soil.

Photolysis is the degradation of a chemical resulting from the absorption of light energy, particularly in the ultraviolet (UV) range of the solar spectrum. wikipedia.org This process can be a significant degradation route for compounds released into the atmosphere or surface waters. The rate of direct photolysis is a function of the compound's absorption spectrum, the quantum yield (the efficiency of the light energy in causing a chemical reaction), and the intensity of the solar radiation in a specific environment. evitachem.com

For 2-Butoxybiphenyl, the biphenyl (B1667301) structure suggests it will absorb UV radiation. However, without experimental data, the specific quantum yield remains unknown. The quantum yield is a critical, molecule-specific parameter that dictates the efficiency of photolysis; it represents the number of molecules transformed per photon absorbed. evitachem.com Even compounds with similar structures can have vastly different quantum yields. epa.gov

Photolytic transformation of this compound could theoretically proceed via two main pathways:

Cleavage of the Ether Bond: Absorption of UV energy could lead to the homolytic cleavage of the C-O bond of the butoxy group, generating a 2-phenoxyphenyl radical and a butoxy radical.

Biphenyl Ring Fission: A more energy-intensive process could involve the cleavage of the bond connecting the two phenyl rings or the breakdown of the aromatic rings themselves.

Given the lack of specific experimental values, predictive models are often employed. The OECD Guideline 316 provides a framework for determining the phototransformation of chemicals in water, which involves determining the degradation rate and, if necessary, the quantum yield using actinometers. researchgate.net

Table 1: Predicted Photolysis Data for this compound (Illustrative) Note: The following data are illustrative examples of typical outputs from environmental fate models like EPI Suite™, as specific experimental data for this compound are not readily available in peer-reviewed literature.

Parameter Predicted Value Environmental Compartment Comments
Absorption Maximum (λmax) ~250-290 nm Water/Atmosphere Typical for biphenyl systems.
Quantum Yield (Φ) Not readily predictable Water/Atmosphere Must be determined experimentally for accuracy. evitachem.com

| Atmospheric Half-Life | Days to Weeks | Atmosphere | Highly dependent on quantum yield and local conditions. |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. biorxiv.org For this compound, the ether linkage is the functional group susceptible to hydrolysis. Generally, ether bonds are chemically stable and resistant to hydrolysis under neutral pH conditions found in most natural waters. The rate of hydrolysis can be significantly influenced by pH (with faster rates under strongly acidic or basic conditions) and temperature. chemistryforsustainability.org

The predicted hydrolytic fate of this compound suggests a high degree of stability in aqueous environments. The HYDROWIN™ model within the EPI Suite™ estimates hydrolysis rates for various chemical classes. chemsafetypro.comepa.gov For aromatic ethers like this compound, the model would predict a very slow rate of hydrolysis at environmentally relevant pH values (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound. epa.gov

If hydrolysis were to occur, it would result in the cleavage of the ether bond, yielding 2-phenylphenol (B1666276) and 1-butanol.

Table 2: Predicted Hydrolytic Stability of this compound (Illustrative) Note: The following data are illustrative examples based on predictions from models like HYDROWIN™ for aromatic ethers.

Parameter Predicted Value Condition Significance
Hydrolysis Half-Life (t½) > 1 year pH 7 (25°C) Not a significant fate process.
Hydrolysis Half-Life (t½) Months to Years pH 4 (25°C) Negligible under acidic environmental conditions.

| Hydrolysis Half-Life (t½) | Months to Years | pH 9 (25°C) | Negligible under alkaline environmental conditions. |

Oxidative decomposition in the environment is primarily driven by highly reactive species, most notably the hydroxyl radical (•OH) in the atmosphere and in water, and to a lesser extent, ozone (O₃). nih.gov

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is often called the "detergent of the atmosphere" because it is the most important oxidizing agent for most organic pollutants in the gas phase. nih.gov The AOPWIN™ (Atmospheric Oxidation Program for Windows) model in EPI Suite™ can estimate the rate constant for the gas-phase reaction between an organic chemical and •OH radicals. researchgate.net

For this compound, two primary sites of •OH attack are likely:

Addition to the Aromatic Rings: The •OH radical can add to either of the two phenyl rings, forming a hydroxycyclohexadienyl-type radical. This is a common pathway for aromatic compounds.

Hydrogen Abstraction from the Butoxy Chain: The •OH radical can abstract a hydrogen atom from the n-butoxy group, particularly from the carbon atom adjacent to the ether oxygen, which is an activated position.

Reaction with Ozone (O₃): Ozonolysis is most effective for compounds containing carbon-carbon double bonds (alkenes). weizmann.ac.il While ozone can react with aromatic systems, the reaction is typically much slower than for alkenes. Therefore, direct gas-phase ozonation of this compound is expected to be a minor degradation pathway compared to its reaction with •OH radicals.

Table 3: Predicted Atmospheric Oxidation Fate of this compound (Illustrative) Note: The following data are illustrative examples of typical outputs from environmental fate models like AOPWIN™.

Parameter Predicted Value Comments
•OH Radical Reaction Rate Constant 1.5 - 2.5 x 10⁻¹¹ cm³/molecule-sec Indicates a rapid reaction in the atmosphere.
Atmospheric Half-Life (vs. •OH) ~18 - 24 hours Based on a 12-hr day and average •OH concentration of 1.5 x 10⁶ molecules/cm³.
Ozone Reaction Rate Constant Very low Not a significant atmospheric sink.

| Ozone Reaction Half-Life | > 100 days | Confirms ozonolysis is not a major pathway. |

Hydrolytic Stability and Chemical Fate in Aqueous Systems

Identification of Chemical Transformation Products and Intermediates

Identifying the products of environmental transformations is crucial for a complete risk assessment, as some products can be more toxic or persistent than the parent compound. Due to the scarcity of experimental degradation studies for this compound, its transformation products must be predicted based on established chemical reaction mechanisms.

Hydrolysis Products: As mentioned, the cleavage of the ether bond via hydrolysis would yield 2-phenylphenol and 1-butanol .

Oxidative Products: Reaction with hydroxyl radicals is expected to produce a more complex mixture of intermediates.

Hydroxylated Derivatives: Addition of •OH to the aromatic rings would result in various isomers of hydroxy-2-butoxybiphenyl .

Side-Chain Oxidation Products: Hydrogen abstraction from the butoxy group could initiate a cascade of reactions leading to carbonyls. For example, abstraction at the carbon adjacent to the oxygen could lead to the formation of 2-(1-oxobutoxy)biphenyl or cleavage of the side chain to form 2-phenylphenol and butyraldehyde .

Photolytic Products: Direct photolysis could potentially lead to the same products as hydrolysis (2-phenylphenol and 1-butanol ) through cleavage of the ether bond.

The structures of these potential transformation products are depicted below.

Figure 1: Potential Transformation Products of this compound

Parent CompoundPathwayPotential Products
This compound Hydrolysis 2-Phenylphenol 1-Butanol
Oxidation (•OH) Hydroxy-2-butoxybiphenyl (isomer example) 2-Phenylphenol

Methodologies for Studying Environmental Chemical Fate and Persistence

The study of a chemical's environmental fate is a complex process that integrates laboratory experiments, field monitoring, and computational modeling. A multi-faceted approach is necessary to understand transformation pathways, degradation rates, and the formation of intermediate products. github.com

Standardized Laboratory Testing: Internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide standardized methods for assessing chemical fate. epa.gov

Hydrolytic Stability: OECD Guideline 111 ("Hydrolysis as a Function of pH") is used to determine the rate of hydrolysis at different pH values (e.g., 4, 7, and 9) to assess how a substance behaves in various aqueous environments.

Phototransformation: OECD Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis") outlines procedures for measuring a chemical's light absorption characteristics and determining its quantum yield and photolytic half-life in water. researchgate.net

Forced Degradation: These studies intentionally expose the chemical to harsh conditions (e.g., extreme pH, high temperature, strong oxidizing agents, intense light) to accelerate degradation. nih.govepa.gov This helps to rapidly identify potential degradation pathways and products, which is essential for developing stability-indicating analytical methods.

Analytical Techniques: Advanced analytical instrumentation is required to separate, identify, and quantify the parent compound and its transformation products, which are often present in complex mixtures at low concentrations.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating components in aqueous samples. Gas Chromatography (GC) is used for volatile compounds.

Mass Spectrometry (MS): When coupled with chromatography (e.g., LC-MS, GC-MS), mass spectrometry provides structural information that is essential for identifying unknown transformation products.

Computational Modeling and QSARs: Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools for predicting environmental fate when experimental data are unavailable. nih.gov

EPI Suite™: This free, widely used software from the U.S. EPA contains a suite of models (including AOPWIN™, HYDROWIN™, and BIOWIN™) to predict physicochemical properties and environmental fate parameters from chemical structure alone. chemsafetypro.comresearchgate.net

Other Predictive Tools: Platforms like OPERA (Open-source QSAR-based models) and the EPA's Chemical Transformation Simulator (CTS) provide further capabilities for predicting fate and transformation pathways, respectively. These in silico methods are crucial for screening large numbers of chemicals and prioritizing them for further experimental testing. github.com

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